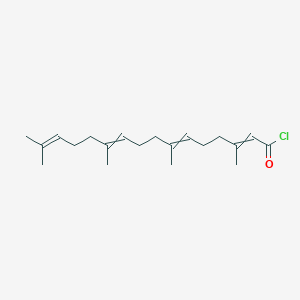![molecular formula C12H11NO6 B14484439 3-[(3-Carboxyacryloyl)amino]-4-methoxybenzoic acid CAS No. 66832-25-5](/img/structure/B14484439.png)
3-[(3-Carboxyacryloyl)amino]-4-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Carboxyacryloyl)amino]-4-methoxybenzoic acid is a complex organic compound with a unique structure that includes a carboxyacryloyl group, an amino group, and a methoxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Carboxyacryloyl)amino]-4-methoxybenzoic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-methoxybenzoic acid with acryloyl chloride in the presence of a base to form the acryloyl derivative. This intermediate is then reacted with an amine to introduce the amino group, followed by carboxylation to introduce the carboxyacryloyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Carboxyacryloyl)amino]-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxyacryloyl group can be reduced to form a carboxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-[(3-Carboxyacryloyl)amino]-4-hydroxybenzoic acid, while reduction of the carboxyacryloyl group can yield 3-[(3-Carboxyl)amino]-4-methoxybenzoic acid.
Scientific Research Applications
3-[(3-Carboxyacryloyl)amino]-4-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-[(3-Carboxyacryloyl)amino]-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The carboxyacryloyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the methoxybenzoic acid moiety can interact with cellular receptors, modulating various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-[(3-Carboxyacryloyl)amino]-4-chlorobenzoic acid: Similar structure but with a chlorine atom instead of a methoxy group.
3-[(3-Carboxyacryloyl)amino]-4-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
3-[(3-Carboxyacryloyl)amino]-4-methoxybenzoic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This structural feature may confer distinct biological activities and chemical properties compared to its analogs .
Properties
CAS No. |
66832-25-5 |
|---|---|
Molecular Formula |
C12H11NO6 |
Molecular Weight |
265.22 g/mol |
IUPAC Name |
3-(3-carboxyprop-2-enoylamino)-4-methoxybenzoic acid |
InChI |
InChI=1S/C12H11NO6/c1-19-9-3-2-7(12(17)18)6-8(9)13-10(14)4-5-11(15)16/h2-6H,1H3,(H,13,14)(H,15,16)(H,17,18) |
InChI Key |
LURONDMIZDQLDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


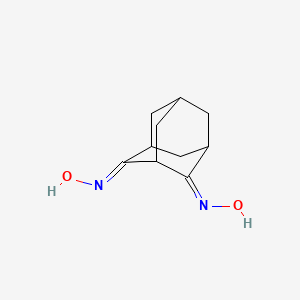
![Phenyl[2-(1-phenylethyl)phenyl]methanone](/img/structure/B14484364.png)

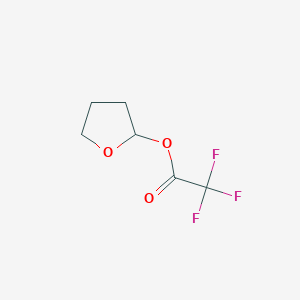
![N,N,N-Trimethyl-2-[(octyloxy)sulfonyl]ethan-1-aminium perchlorate](/img/structure/B14484384.png)
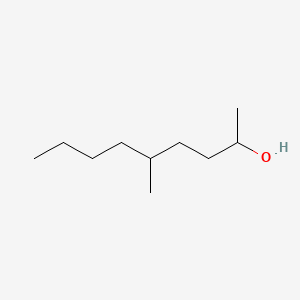
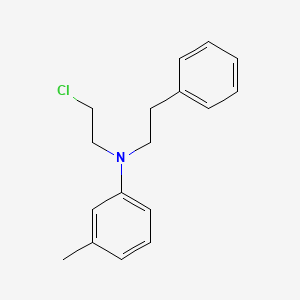
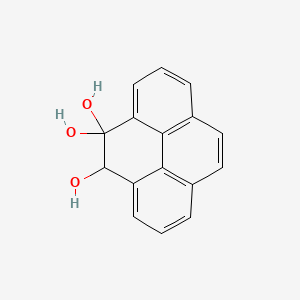
![2-[(2-Methoxyphenyl)methyl]-1-methylpyrrolidine](/img/structure/B14484400.png)
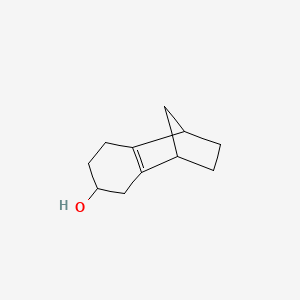
![2-Methoxy-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14484418.png)
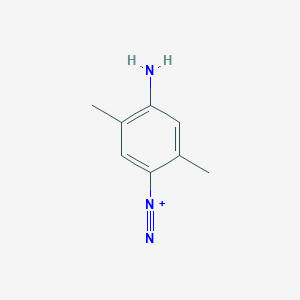
![9-Hydroxy-4-(prop-2-en-1-yl)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14484435.png)
